ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12527733 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the reactivity of similar compounds to ethyl 1-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate in synthesizing new heterocyclic systems. For instance, the compound has been employed in the synthesis of pyrimidine and thiazole moieties, which exhibited potent anticancer activity against specific human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, derivatives of this compound have shown promise in the development of novel benzothiazole-containing heterocycles with potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
The compound has been a precursor in the synthesis of thiazolopyrimidine derivatives, showcasing moderate to good antioxidant and antimicrobial activities. These findings highlight its potential in the development of new therapeutic agents targeting oxidative stress-related diseases and microbial infections (Youssef & Amin, 2012).
Anticancer Applications
Some derivatives synthesized from compounds similar to this compound have been investigated for their anticancer activities. For example, a series of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole scaffold synthesized from the compound demonstrated promising anticancer agents, suggesting further research in this direction could be fruitful (Rehman et al., 2018).
Cardiovascular and Antihypertensive Activity
Compounds synthesized using this compound or its analogs have been tested for cardiovascular and antihypertensive activities. Some of these synthesized molecules displayed a structure-activity relationship contrary to earlier reports, suggesting new avenues for the development of cardiovascular drugs (Rana, Kaur, & Kumar, 2004).
Properties
IUPAC Name |
ethyl 1-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-18-13(20)11(12(19)16-15(18)23)9-17-7-5-10(6-8-17)14(21)22-4-2/h9-10H,3-8H2,1-2H3,(H,16,19,23)/b11-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFTNWUDRLYRF-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CN2CCC(CC2)C(=O)OCC)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/N2CCC(CC2)C(=O)OCC)/C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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